molecular formula C20H16N4O4 B7710878 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline

Cat. No.: B7710878
M. Wt: 376.4 g/mol
InChI Key: ZZBLXRNOYJJPDI-UHFFFAOYSA-N
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Description

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that features a furan ring, an oxadiazole ring, and a nitroaniline moiety

Properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-24(26)17-13-15(20-22-19(23-28-20)18-7-4-12-27-18)8-9-16(17)21-11-10-14-5-2-1-3-6-14/h1-9,12-13,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBLXRNOYJJPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

    Oxidation Products: Oxidized derivatives of the furan ring

    Reduction Products: Amino derivatives from the reduction of the nitro group

    Substitution Products: Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets:

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